molecular formula C7H13NO4 B7940388 N-Isopropyl-DL-aspartic acid

N-Isopropyl-DL-aspartic acid

Cat. No.: B7940388
M. Wt: 175.18 g/mol
InChI Key: GMLZGPNLZQHUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-DL-aspartic acid is a synthetic amino acid derivative with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol It is characterized by the presence of an isopropyl group attached to the nitrogen atom of the aspartic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-DL-aspartic acid typically involves the alkylation of aspartic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a strong acid catalyst to facilitate the reaction between aspartic acid and isopropylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-DL-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-Isopropyl-DL-aspartic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Isopropyl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropyl group may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-DL-aspartic acid
  • N-Ethyl-DL-aspartic acid
  • N-Propyl-DL-aspartic acid

Uniqueness

N-Isopropyl-DL-aspartic acid is unique due to the presence of the isopropyl group, which can influence its chemical and biological properties. This structural feature may confer distinct binding affinities and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(propan-2-ylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(2)8-5(7(11)12)3-6(9)10/h4-5,8H,3H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLZGPNLZQHUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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